molecular formula C5H4N2S B1524008 2-(Thiazol-5-yl)acetonitrile CAS No. 50382-34-8

2-(Thiazol-5-yl)acetonitrile

Cat. No.: B1524008
CAS No.: 50382-34-8
M. Wt: 124.17 g/mol
InChI Key: NHWVXEVKCPDPFB-UHFFFAOYSA-N
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Description

2-(Thiazol-5-yl)acetonitrile is a valuable heterocyclic building block in organic and medicinal chemistry. The compound features a reactive acetonitrile group attached to the 5-position of a thiazole ring, a privileged scaffold known for its prevalence in biologically active molecules . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize the methylene group adjacent to the nitrile for various condensation and functionalization reactions. For instance, related thiazol-2-ylacetonitriles have been shown to undergo oxidative dimerization to form complex, conjugated systems like 2,3-bis(1,3-thiazol-2-yl)but-2-enedinitriles when treated with molecular iodine . Such dimers are of significant interest in materials science as potential electroluminescent materials . Furthermore, thiazole-containing acetonitriles serve as key intermediates in constructing pharmacologically relevant heterocycles, including 1H-1,2,3-triazole derivatives, which demonstrate a wide array of biological activities . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVXEVKCPDPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314550
Record name 5-Thiazoleacetonitrile
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-34-8
Record name 5-Thiazoleacetonitrile
Source CAS Common Chemistry
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Record name 5-Thiazoleacetonitrile
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Record name 2-(1,3-thiazol-5-yl)acetonitrile
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Chemical Reactivity and Derivatization Strategies of 2 Thiazol 5 Yl Acetonitrile

Reactivity at the Acetonitrile (B52724) Group (–CH2CN)

The methylene (B1212753) group (–CH2–) in 2-(Thiazol-5-yl)acetonitrile is activated by the adjacent electron-withdrawing nitrile group (–CN), making the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Formation of Aminoazolo[1,5-a]pyrimidines and Aminoazino[1,2-a]benzimidazoles

The active methylene group of this compound can be utilized in condensation reactions with suitable electrophiles to construct fused heterocyclic systems like aminoazolo[1,5-a]pyrimidines. A general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In a similar vein, it is plausible that this compound could react with derivatives of 3-amino-1,2,4-triazole or other aminoazoles possessing appropriate electrophilic sites to yield the corresponding aminoazolo[1,5-a]pyrimidines. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone (B45752) yields a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. ekb.eg This suggests that the activated methylene group of this compound could participate in similar cyclization reactions.

The synthesis of pyrimido[1,2-a]benzimidazoles is often achieved through the cyclocondensation of 2-aminobenzimidazole (B67599) with β-keto esters or other 1,3-dielectrophiles. nih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the reactivity of the acetonitrile group suggests its potential as a synthon in the construction of such fused systems, possibly through multi-step reaction sequences.

Cycloaddition Reactions, e.g., Triazole Ring Formation

The nitrile functionality of this compound can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, often referred to as an azide-acetonitrile "click" reaction, to form 1,2,3-triazoles. This reaction, typically catalyzed by a base such as cesium carbonate, provides a highly atom-economic and regioselective route to medicinally important 5-amino-1,2,3-triazoles. rsc.org For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide (B81097) in the presence of triethylamine (B128534) as a base in DMF solution yields 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine in good yield. mdpi.com A similar reaction of this compound with various organic azides would be expected to proceed analogously.

A novel and efficient base-catalyzed, transition-metal-free method has been developed for the synthesis of diheterocyclic compounds connected by an amidine linker, which involves the cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides followed by a Cornforth-type rearrangement. beilstein-journals.orgnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-(Benzo[d]thiazol-2-yl)acetonitrile2-Nitrophenyl azideTriethylamine, DMF4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Aryl azidesAryl acetonitrilesCs2CO35-Amino-1,2,3-triazoles rsc.org
Heterocyclic azides3,3-DiaminoacrylonitrilesStrong baseN-Hetaryl-1,2,3-triazole-4-carbimidamides beilstein-journals.orgnih.gov

Nucleophilic Substitution Reactions

The active methylene group of this compound can act as a nucleophile in various substitution reactions. One important class of such reactions is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org For example, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile undergoes a Knoevenagel condensation with isatin (B1672199) to yield (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile. ias.ac.in This demonstrates the ability of the activated methylene group to add to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.

Another type of reaction involving the nucleophilic character of the acetonitrile group is the Thorpe-Ziegler reaction, which is the intramolecular self-condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgchem-station.com While this is an intramolecular reaction, the related intermolecular Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org These reactions highlight the potential of the acetonitrile group in this compound to participate in base-catalyzed self-condensation or reactions with other nitriles.

Reactions Leading to Fused Heterocyclic Systems

The reactivity of the acetonitrile group is instrumental in the synthesis of a variety of fused heterocyclic systems. For instance, a derivative, [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile, has been shown to be a versatile precursor for several fused heterocycles. derpharmachemica.com

Key reactions of this derivative include:

Reaction with malononitrile (B47326): In the presence of a piperidine (B6355638) catalyst, it reacts with malononitrile to form a dicyano derivative, which upon treatment with sulfur and diethylamine, cyclizes to an aminothiophene. derpharmachemica.com

Reaction with 2-cyanoacetohydrazide (B512044): Condensation with 2-cyanoacetohydrazide yields a hydrazine (B178648) derivative that can be cyclized to a pyrazoline. derpharmachemica.com

Reaction with 5-bromosalicylaldehyde: Thermal condensation leads to the formation of a chromene ring fused to the thiazole (B1198619) system. derpharmachemica.com

Starting MaterialReagent(s)ProductReference
[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrileMalononitrile, then Sulfur/DiethylamineFused aminothiophene derpharmachemica.com
[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile2-Cyanoacetohydrazide, then Acetic acidFused pyrazoline derpharmachemica.com
[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile5-BromosalicylaldehydeFused chromene derpharmachemica.com

Transformations of the Thiazole Heterocycle

The thiazole ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the ring atoms and the existing substituent.

Introduction of Substituents on the Thiazole Ring

The thiazole ring is generally resistant to electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) and furan. However, under specific conditions, electrophilic substitution can be achieved. The calculated π-electron density of the thiazole ring indicates that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgchemicalbook.comresearchgate.net The C2 position is the most electron-deficient and is susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com

Common electrophilic substitution reactions on the thiazole ring include:

Halogenation: Bromination of thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in The "halogen dance" reaction, a base-induced migration of halogen atoms, has also been observed in dihalogenated thiazole derivatives, allowing for the introduction of halogens at positions that are otherwise difficult to access. jst.go.jp

Nitration: Direct nitration of thiazoles can be achieved using reagents like nitric acid in trifluoroacetic anhydride. researchgate.net

Mercuration: Thiazole reacts with mercury(II) acetate (B1210297) to undergo mercuration, with a preference for the C5 position over the C4 and C2 positions. pharmaguideline.com

The presence of the electron-withdrawing acetonitrile group at the 5-position of the thiazole ring in this compound would deactivate the ring towards electrophilic substitution. However, reactions may still be possible under forcing conditions, and the directing effect of the substituent would need to be considered.

ReactionReagent(s)Position of SubstitutionReference
BrominationBromine (vapor phase)C2 and C5 ias.ac.in
NitrationNitric acid/Trifluoroacetic anhydride- researchgate.net
MercurationMercury(II) acetateC5 > C4 > C2 pharmaguideline.com

Heteroannulation Reactions to Form Polycyclic Systems

Heteroannulation, the formation of a new heterocyclic ring fused to an existing one, represents a powerful strategy for synthesizing polycyclic systems. The active methylene group and the nitrile function of this compound are key reactive sites for such transformations, enabling the construction of fused ring systems like thieno[2,3-d]thiazoles and thiazolo[4,5-b]pyridines.

Gewald Reaction for Thieno[2,3-d]thiazole (B11776972) Synthesis: The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or any active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The active methylene group in this compound makes it an ideal substrate for this reaction. Condensation with a ketone or aldehyde first yields a Knoevenagel adduct. Subsequent addition of sulfur and intramolecular cyclization leads to the formation of a highly substituted 2-aminothiophene ring fused to the thiazole core, resulting in a thieno[2,3-d]thiazole system. beilstein-journals.orgumich.eduresearchgate.net The reaction pathway is notable for its atom economy and the ability to generate complex fused systems in a single step.

Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.orgsemanticscholar.org When applied to a molecule containing two nitrile groups (a dinitrile), it results in the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.netresearchgate.net For this compound to undergo this reaction, it must first be derivatized to incorporate a second nitrile group tethered by a flexible chain. Base-catalyzed intramolecular cyclization would then yield a new ring fused to the thiazole, with the ring size dependent on the length of the tether connecting the two nitrile functionalities.

Synthesis of Fused Triazoles: The activated methylene group of thiazole-acetonitrile derivatives can react with azides in a base-catalyzed [3+2] cycloaddition to form 1,2,3-triazoles. Research has demonstrated that 2-(benzo[d]thiazol-2-yl)acetonitrile, a structurally related compound, reacts with 2-nitrophenyl azide in the presence of triethylamine in DMF to yield 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com This reaction proceeds via the formation of a carbanion at the methylene bridge, which attacks the terminal nitrogen of the azide, followed by cyclization. This methodology provides a direct route to constructing a triazole ring fused or directly linked to the thiazole core, creating a complex polyheterocyclic system.

Table 1: Examples of Heteroannulation Reactions

Reaction NameReactantsProduct TypeRef.
Gewald ReactionThis compound, Ketone/Aldehyde, SulfurThieno[2,3-d]thiazole wikipedia.orgorganic-chemistry.org
Thorpe-Ziegler ReactionDinitrile derivative of this compoundFused Cyclic Enaminonitrile wikipedia.orgresearchgate.net
[3+2] CycloadditionThis compound, Organic AzideThiazolyl-substituted 1,2,3-Triazole mdpi.com

Reactions Involving Thiazolidinone Moieties

Thiazolidinones are a well-known class of sulfur-nitrogen containing heterocycles. researchgate.net The reactivity of this compound can be harnessed to either synthesize thiazolidinone derivatives or to modify existing thiazolidinone rings.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. researchgate.net This reaction can be applied to create a link between the this compound scaffold and a thiazolidinone ring. For instance, condensation of this compound with a thiazolidinone derivative bearing a carbonyl group, such as rhodanine (B49660) (2-thioxo-4-thiazolidinone), typically occurs at the C5 position of the thiazolidinone ring. jetir.org The reaction is usually catalyzed by a weak base and results in an arylidene-thiazolidinone derivative, effectively merging the two heterocyclic systems.

Three-Component Cyclocondensation: A common route to 4-thiazolidinones is the three-component reaction of an amine, a carbonyl compound (aldehyde), and thioglycolic acid. ekb.egnih.gov While this compound does not directly participate as one of these core components, it can be incorporated into the final structure by using a derivative, such as an aldehyde- or amine-functionalized thiazole. More directly, related structures like [4-oxo-5-(aryl)-4,5-dihydro-thiazol-2-yl]-acetonitrile can undergo further reactions. For example, the cyclocondensation of a Schiff base with thioglycolic acid is a key step in forming the 4-thiazolidinone (B1220212) ring. derpharmachemica.comhilarispublisher.com A Schiff base derived from an amino-thiazole could react with thioglycolic acid to append a thiazolidinone ring to the thiazole core.

Table 2: Reactions for Synthesis of Thiazolidinone Derivatives

Reaction TypeReactantsProduct FeatureRef.
Knoevenagel CondensationThis compound, Carbonyl-functionalized ThiazolidinoneC=C bond linking the two heterocyclic rings researchgate.netjetir.org
CyclocondensationAmino-thiazole derivative, Aldehyde, Thioglycolic acidThiazolidinone ring attached to the thiazole core derpharmachemica.comhilarispublisher.com

Synthesis of Polymeric or Macrocyclic Thiazole-Acetonitrile Derivatives

The nitrile functionality of this compound is a key handle for its incorporation into larger, more complex structures like macrocycles and polymers.

Synthesis of Macrocyclic Thiazole Peptides: Macrocyclic peptides containing thiazole rings are recognized as privileged structures in drug discovery. nih.govanu.edu.au A biocompatible method for synthesizing these macrocycles involves the intramolecular reaction between an N-terminal cysteine and a C-terminal nitrile. researchgate.netresearchgate.net A linear peptide precursor functionalized with a C-terminal acetonitrile group can be synthesized, for example, by using an aminoacetonitrile (B1212223) linker. nih.gov In the presence of an N-terminal cysteine residue, this precursor undergoes a biocompatible cyclization reaction in a buffer at physiological pH. anu.edu.au The reaction proceeds via the formation of a thiazoline (B8809763) ring, which can then be oxidized under mild, metal-free conditions (e.g., using an alkaline salt and air) to the more stable thiazole heterocycle, completing the macrocyclic structure. nih.govanu.edu.au This strategy offers a robust pathway to macrocyclic thiazole-containing peptides from nitrile-bearing precursors.

Polymer Synthesis: While the incorporation of this compound into polymers is less documented, the reactivity of the nitrile group and the thiazole ring offers potential pathways for polymerization. For instance, the nitrile group can undergo catalytic hydrogenation to an amine, which could then be used in step-growth polymerization to form polyamides or polyimines. Alternatively, polymerization methods that directly involve the thiazole ring, such as direct (hetero)arylation polymerization (DHAP), have been used to create electron-transporting thiazole-based polymers. mdpi.com Although not demonstrated specifically with this compound, derivatization of the thiazole ring with appropriate leaving groups (e.g., bromine) could render it suitable as a monomer for such polymerization techniques.

Table 3: Strategies for Macrocycle and Polymer Synthesis

Synthesis TypeKey Functional GroupsResulting StructureRef.
MacrocyclizationN-terminal Cysteine, C-terminal NitrileMacrocyclic Thiazole Peptide nih.govanu.edu.auresearchgate.net
Potential PolymerizationNitrile (after reduction to amine), Thiazole ring (after halogenation)Polyamides, Conjugated Polymers mdpi.com

Medicinal Chemistry Applications and Biological Activity Profiling of 2 Thiazol 5 Yl Acetonitrile Derivatives

Antimicrobial Efficacy of Thiazole-Acetonitrile Compounds

Derivatives of 2-(Thiazol-5-yl)acetonitrile are a significant class of heterocyclic compounds that have attracted considerable attention for their broad spectrum of antimicrobial activities. The unique chemical architecture of the thiazole (B1198619) ring, combined with the acetonitrile (B52724) moiety, serves as a versatile scaffold for the development of potent antibacterial, antifungal, and antiviral agents.

Antibacterial Spectrum and Mechanisms

Thiazole-acetonitrile derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The antibacterial activity of these compounds is influenced by the nature of substituents on the thiazole ring.

Newly synthesized thiazole derivatives have been screened for their antibacterial activity against various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus. nih.gov Certain derivatives have exhibited considerable antibacterial activity against all tested bacteria. nih.gov Another study reported that novel thiazole derivatives demonstrated selective and potent bactericidal activity against Gram-positive pathogens, with profound activity against S. aureus, including vancomycin-resistant strains. mdpi.com The minimum inhibitory concentration (MIC) for these compounds against S. aureus was found to be in the range of 1–2 µg/mL. mdpi.com

The mechanisms underlying the antibacterial action of thiazole derivatives are multifaceted. One of the key targets is DNA gyrase, an essential enzyme in bacterial DNA replication. researchgate.net Specifically, the GyrB subunit, which contains a highly conserved ATP binding site, has been identified as a favorable target. researchgate.net Thiazole derivatives have been rationally designed to target this site, demonstrating the potential to overcome existing resistance mechanisms. researchgate.net

Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives

Compound Type Bacterial Strain Activity/MIC Reference
Thiazole-imidazole hybrid E. coli, P. aeruginosa, K. pneumonia, S. aureus Considerable antibacterial activity nih.gov
Thiazole with β-amino acid and aromatic moieties Gram-positive pathogens (S. aureus) MIC 1–64 µg/mL mdpi.com
Thiazole with β-amino acid and aromatic moieties Vancomycin-resistant S. aureus Profound activity mdpi.com

Antifungal Activity

The antifungal potential of this compound derivatives has been extensively investigated, with promising results against a variety of fungal pathogens. The structural modifications of the thiazole nucleus play a crucial role in determining the antifungal efficacy and spectrum.

Several novel thiazole derivatives have been synthesized and evaluated for their antifungal properties against clinically relevant fungi such as Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov Some of these compounds have demonstrated considerable antifungal activity. nih.gov In another study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MIC values. nih.gov

Furthermore, certain thiazole derivatives have shown efficacy against azole-resistant A. fumigatus and multidrug-resistant yeasts, including Candida auris. mdpi.com The mode of action for the antifungal activity of these compounds may be related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.gov The high lipophilicity of some of these derivatives has been correlated with their enhanced antifungal activity. nih.govnih.gov

Interactive Table: Antifungal Activity of Selected Thiazole Derivatives

Compound Type Fungal Strain Activity/MIC Reference
Thiazole-imidazole hybrid C. albicans, A. flavus, A. fumigatus, T. rubrum Considerable antifungal activity nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazole Clinical isolates of C. albicans MIC = 0.008–7.81 µg/mL nih.gov
Thiazole with β-amino acid and aromatic moieties Azole-resistant A. fumigatus Antifungal activity exhibited mdpi.com
Thiazole with β-amino acid and aromatic moieties Multidrug-resistant C. auris Antifungal activity exhibited mdpi.com

Antiviral Properties

The thiazole scaffold is a key component in a number of compounds with a broad range of biological effects, including antiviral activity. mdpi.com Thiazole derivatives have been reported to inhibit a wide array of viruses, such as influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole ring allows for structural modifications that can lead to potent and selective antiviral agents. nih.gov

Research has shown that certain thiazole-containing compounds are active against viruses like Coxsackievirus (CVB), SARS coronavirus, respiratory syncytial virus (RSV), hepatitis C virus (HCV), human rhinovirus (HRV), and varicella-zoster virus (VZV). nih.gov While the broader class of thiazole derivatives shows significant antiviral potential, more focused research is needed to fully elucidate the specific antiviral properties of this compound derivatives and their mechanisms of action against various viral targets. nih.govnih.gov

Anticancer and Antiproliferative Potency

The development of novel anticancer agents is a critical area of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic activities.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Thiazole derivatives have been shown to trigger apoptosis in various cancer cell lines.

For instance, novel thiazole derivatives have been synthesized and found to induce apoptosis in human cancer cell lines. mdpi.com One study demonstrated that a particular thiazole derivative increased the percentage of early and late apoptosis in MCF-7 breast cancer cells. mdpi.com Compared to the untreated control, early apoptosis increased by 43.9-fold and late apoptosis by 32.8-fold. mdpi.com This was accompanied by an increase in cell death via necrosis. mdpi.com

The pro-apoptotic activity of these compounds is often mediated through the intrinsic mitochondrial pathway. nih.gov This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net Some thiazole-acetamide derivatives have been shown to markedly elevate the levels of caspase-3 protein in MDA-MB-231 cancer cells, even more so than the standard compound staurosporine. nih.gov Furthermore, bis-thiazole derivatives have been reported to upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2, further indicating the involvement of the mitochondrial-dependent apoptotic pathway. frontiersin.org

Interactive Table: Apoptosis Induction by Thiazole Derivatives in Cancer Cell Lines

Compound Type Cancer Cell Line Apoptotic Effect Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones MCF-7 (Breast Cancer) Increased early and late apoptosis mdpi.com
Thiazole incorporated phthalimide derivatives MDA-MB-468, PC-12, MCF-7 DNA fragmentation and caspase-3 activation nih.gov
Bis-thiazole derivatives KF-28 (Ovarian Cancer) 82.76% apoptotic cell death frontiersin.org
4-Methylthiazole HL-60 (Leukemia) Disruption of mitochondrial membrane potential and caspase-3 activation researchgate.net

Inhibition of Cell Proliferation and Specific Signaling Pathways (e.g., TGF-β pathway, JNK, CDK9, p38 MAP kinase)

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways that are often dysregulated in cancer.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly active CDK9 inhibitors. nih.govacs.org CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of anti-apoptotic proteins. acs.org By inhibiting CDK9, these compounds can reduce the expression of survival proteins like Mcl-1, thereby reinstating apoptosis in cancer cells. nih.gov One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org

p38 MAP Kinase Inhibition: Novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have shown potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines like TNF-α. nih.govnih.gov

JNK Inhibition: Thiophene and thiazole-based compounds have been developed as inhibitors of c-Jun N-terminal kinase (JNK). nih.gov The JNK signaling pathway is implicated in various cellular processes, including proliferation, apoptosis, and inflammation. A novel class of thiophene and thiazole JNK inhibitors has been developed with favorable properties for potential use as CNS agents in the treatment of neurodegeneration. nih.gov

Interactive Table: Inhibition of Signaling Pathways by Thiazole Derivatives

Signaling Pathway Compound Type Effect Reference
CDK9 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Inhibition with IC50 = 7 nM (for compound 12u) nih.govacs.org
p38 MAP Kinase 4-Phenyl-5-pyridyl-1,3-thiazole Potent in vitro inhibitory activity nih.gov

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268, HT29, HepG2)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity of these compounds has been evaluated in breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), central nervous system cancer (SF-268), colorectal carcinoma (HT29), and hepatocellular carcinoma (HepG2) cell lines.

In one study, novel thiophene derivatives synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile were tested for their cytotoxicity. Several of these compounds exhibited potent activity against MCF-7, NCI-H460, and SF-268 cancer cell lines researchgate.netscirp.org. For instance, compounds designated as 3, 5, 9c, 11, 13a, 13c, 17, and 19b were identified as the most active compounds across the three cell lines researchgate.netscirp.org.

Another study focused on pyrazolo-thiazole substituted pyridines also showed cytotoxic potential against the NCI-H460 cell line, among others. The IC50 values for these derivatives against NCI-H460 ranged from 15.42 to 61.05 µM. One of the most potent compounds, 4-Amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, displayed an IC50 value of 15.42 µM against this cell line nih.gov.

Furthermore, research on heterocyclic compounds derived from 2-cyanomethylbenzoimidazole revealed that certain derivatives exhibited optimal cytotoxic effects against MCF-7, NCI-H460, and SF-268 cell lines, with IC50 values in the nanomolar range semanticscholar.org. Specifically, compounds 2b, 6, 11b, 11c, 12b, 16a, 16b, and 18a were highlighted for their potent activity semanticscholar.org.

The following table summarizes the cytotoxic activity of selected this compound derivatives in various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7 NCI-H46015.42 nih.gov
6 NCI-H460>15.42 nih.gov
5 NCI-H460>27.54 nih.gov
16 NCI-H46061.05 nih.gov
3, 5, 9c, 11, 13a, 13c, 17, 19b MCF-7, NCI-H460, SF-268Active researchgate.netscirp.org

Anti-inflammatory and Analgesic Effects

Thiazole derivatives, including those structurally related to this compound, have been investigated for their anti-inflammatory and analgesic properties. These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) epa.govnih.gov.

A study on novel thiazole and thiazolidene-based molecules was conducted to evaluate their dual COX-2 and 5-LOX inhibitory activity. One of the most promising compounds, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, demonstrated potent COX-2 inhibition with an IC50 value of 0.07 ± 0.02 µM, which is comparable to the standard drug etoricoxib. This compound also exhibited significant 5-LOX inhibition with an IC50 of 0.29 ± 0.09 µM. In vivo studies further confirmed its anti-inflammatory potential, showing a 63% inhibition of paw edema in a carrageenan-induced paw edema assay epa.gov.

In the realm of analgesic activity, a series of novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated. The analgesic effects were assessed using the tail immersion method in mice. The results indicated that all synthesized compounds possessed mild to good analgesic activities. Notably, 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide were identified as the most potent analgesic agents among the series researchgate.netresearchgate.net.

The table below presents the anti-inflammatory and analgesic activities of selected thiazole derivatives.

Compound IDBiological ActivityAssayResultsReference
7h Anti-inflammatoryCOX-2 InhibitionIC50 = 0.07 ± 0.02 µM epa.gov
7h Anti-inflammatory5-LOX InhibitionIC50 = 0.29 ± 0.09 µM epa.gov
7h Anti-inflammatoryCarrageenan-induced paw edema63% inhibition epa.gov
8c AnalgesicTail immersionHighest activity researchgate.netresearchgate.net
8e AnalgesicTail immersionHighest activity researchgate.netresearchgate.net

Neuropharmacological and Receptor Modulatory Activities

Development as Metabotropic Glutamate Receptor Subtype 5 Ligands

Thiazole-containing compounds have been identified as potent and selective modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a key player in various brain functions and is implicated in several neuropsychiatric disorders. The development of mGluR5 ligands is a promising area for therapeutic intervention in conditions such as anxiety, schizophrenia, and neurodegenerative diseases nih.govfrontiersin.org.

Research has led to the discovery of high-affinity mGluR5 ligands by modifying the structure of known selective ligands. For instance, replacing substituents on the thiazole ring has yielded compounds with sub-nanomolar affinity for mGluR5. Specifically, 2-chloro-thiazoles and 2-fluoro-thiazoles have shown very high potency and selectivity for mGluR5 over other mGluR subtypes and a wide range of other receptors nih.gov. These findings underscore the potential of thiazole derivatives as scaffolds for the development of novel mGluR5-targeting therapeutics.

Neuroprotective Applications of Thiazole Analogs

Thiazole analogs have demonstrated neuroprotective properties in various experimental models. Their mechanisms of action often involve the modulation of inflammatory and oxidative stress pathways, which are key contributors to neuronal damage in neurodegenerative disorders nih.gov.

For example, thiazole sulfonamides have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, a model for Parkinson's disease. This neuroprotective effect is partly attributed to the activation of SIRT1, a protein involved in cellular longevity and stress resistance nih.gov. Additionally, certain thiazole-carboxamide derivatives have been investigated for their ability to modulate AMPA receptors, which are involved in synaptic plasticity and excitotoxicity. By acting as negative allosteric modulators, these compounds can reduce excessive neuronal excitation, thereby offering a potential neuroprotective strategy mdpi.comnih.gov. Riluzole, a drug containing a thiazole moiety, is an approved medication for amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects mdpi.com.

Other Biological Activities

Antioxidant Properties

Several derivatives of this compound have been reported to possess significant antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.

A study on novel thiazole-carboxamide derivatives demonstrated their potent free radical scavenging activity. The in vitro evaluation using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay revealed that several of the synthesized compounds exhibited stronger antioxidant potential than the standard antioxidant, Trolox. Notably, compounds designated as LMH6 and LMH7 were the most potent, with IC50 values of 0.185 µM and 0.221 µM, respectively plos.org.

Another investigation into new thiazole and pyrazolo[5,1-c] nih.govresearchgate.netCurrent time information in San Francisco, CA, US.triazole derivatives also confirmed their antioxidant capabilities. When assessed using the DPPH assay, all the tested compounds demonstrated antioxidant activity, with ascorbic acid used as a reference standard chemrxiv.org. Furthermore, a series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and evaluated for their antioxidant properties through their scavenging effect on DPPH radicals pensoft.net.

The antioxidant activity of selected thiazole derivatives is summarized in the table below.

Compound IDAntioxidant AssayIC50 (µM)Reference
LMH6 DPPH Scavenging0.185 plos.org
LMH7 DPPH Scavenging0.221 plos.org
Trolox (Standard) DPPH Scavenging3.10 plos.org
Various Derivatives DPPH ScavengingActive chemrxiv.orgpensoft.net

Chemosensory Applications for Metal Ion Detection (e.g., Cd²⁺, Mg²⁺)

The unique structural and electronic characteristics of thiazole-containing compounds have positioned them as promising candidates for the development of chemosensors for various metal ions. The nitrogen and sulfur atoms within the thiazole ring act as effective coordination sites for metal cations, leading to detectable changes in their photophysical properties upon binding. This principle has been widely exploited in the design of colorimetric and fluorescent sensors.

Derivatives of the thiazole nucleus have been successfully employed as chemosensors for a range of heavy metal ions, including cadmium (Cd²⁺). The interaction between the thiazole derivative and Cd²⁺ ions typically forms a metal complex, which can result in a noticeable color change or a significant enhancement or quenching of fluorescence. This response allows for the qualitative and quantitative detection of the target metal ion. While the broader class of thiazole derivatives has shown utility in detecting ions like Cd²⁺, specific research detailing the application of this compound derivatives in this context is an emerging area of interest.

Similarly, the detection of biologically important ions such as magnesium (Mg²⁺) is a significant area of research. Fluorescent probes are particularly valuable for monitoring intracellular Mg²⁺ levels. The design of such probes often involves incorporating a recognition unit that selectively binds to Mg²⁺, coupled with a fluorophore that signals the binding event. Thiazole and its derivatives, with their electron-poor nature, have been incorporated into the design of fluorescent sensors. The coordination of Mg²⁺ can modulate the electronic properties of the thiazole-containing fluorophore, leading to a measurable change in fluorescence, which is desirable for ratiometric imaging. While the potential exists, the specific application of this compound derivatives as chemosensors for Mg²⁺ is a field that warrants further investigation to establish their efficacy and selectivity.

Ion DetectedSensor TypeGeneral Observation
Cd²⁺Colorimetric/FluorescentThiazole derivatives form complexes with Cd²⁺, leading to changes in color or fluorescence.
Mg²⁺FluorescentThiazole-containing probes show potential for Mg²⁺ sensing due to favorable electronic properties.

Anticonvulsant, Antidiabetic, and Antihypertensive Potential

The thiazole scaffold is a recurring motif in a multitude of medicinally active compounds, and derivatives of this compound have been explored for their therapeutic potential across various disease areas, including neurological and metabolic disorders.

Anticonvulsant Potential

A significant body of research has focused on the anticonvulsant properties of thiazole derivatives. These compounds have been investigated in various animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The structural diversity of thiazole derivatives allows for the fine-tuning of their anticonvulsant activity. For instance, the introduction of different substituents on the thiazole ring can significantly impact their efficacy and neurotoxicity profiles. While specific studies on this compound derivatives are part of a broader exploration, the general findings for related thiazole structures are promising. nih.govbiointerfaceresearch.commdpi.com

Interactive Data Table: Anticonvulsant Activity of Selected Thiazole Derivatives

Compound Type Test Model Activity Reference
Thiazole-hydrazones MES Anticonvulsant activity observed nih.gov
Thiazolidinone-thiazoles MES & scPTZ Varying degrees of antiepileptic potency biointerfaceresearch.com

Antidiabetic Potential

Thiazole-containing compounds have also emerged as a significant class of agents for the management of diabetes. tandfonline.comrjptonline.org The well-known thiazolidinedione class of drugs, for example, features a thiazole-related core structure. Research into other thiazole derivatives continues to yield compounds with promising antidiabetic properties. These derivatives are often evaluated for their ability to inhibit key enzymes involved in glucose metabolism or to enhance insulin sensitivity. Structure-activity relationship (SAR) studies have been conducted on various series of thiazole derivatives to optimize their antidiabetic effects. nih.govresearchgate.net

Interactive Data Table: Antidiabetic Activity of Selected Thiazole Derivatives

Compound Type Target/Assay Activity Reference
Thiazole-guanidines VAP-1 Inhibition Potent inhibitory activity nih.gov
Thiazole derivatives General Antidiabetic Potential as hypoglycemic agents tandfonline.comrjptonline.org

Antihypertensive Potential

The therapeutic potential of thiazole derivatives extends to cardiovascular diseases, with a number of compounds exhibiting antihypertensive activity. nih.govclockss.org These derivatives have been synthesized and evaluated for their ability to lower blood pressure in various experimental models. The mechanism of action can vary, with some compounds acting as α-blockers or through other vasodilatory pathways. The substitution pattern on the thiazole ring and the nature of the appended functionalities are critical for the observed antihypertensive effects.

Interactive Data Table: Antihypertensive Activity of Selected Thiazole Derivatives

Compound Type Test Model Activity Reference
Thiazolyl-pyrazolines Tail-cuff method Significant antihypertensive activity nih.gov
Thiazole-pyrazoles α-blocking activity Good antihypertensive α-blocking activity clockss.org

Computational and Theoretical Studies on 2 Thiazol 5 Yl Acetonitrile and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the fundamental electronic and structural characteristics of thiazole-containing compounds.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.comsci-hub.se For many thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole and adjacent aromatic rings, acting as the electron donor, while the LUMO, acting as the electron acceptor, can be localized on other parts of the molecule depending on the substituents. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): The tendency to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The inverse of global hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): The capacity of a species to accept electrons. sci-hub.se

These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. sci-hub.sekbhgroup.in

Reactivity DescriptorFormula
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2
Global Hardness (η)η = (ELUMO - EHOMO) / 2
Global Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = μ2 / 2η

Conformational Analysis and Stability Predictions

Computational methods are also employed to perform conformational analysis and predict the most stable structures of flexible molecules. By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the lowest energy conformers. For example, in studies of benzo researchgate.netresearchgate.netthiazepines, a related heterocyclic system, DFT calculations have been used to corroborate the presence of intramolecular hydrogen bonding and to confirm the most stable conformations identified through experimental techniques like single-crystal X-ray diffraction. nih.gov This type of analysis is crucial for understanding how the three-dimensional shape of a molecule influences its biological activity.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Analysis

Molecular docking studies are frequently used to predict the binding mode of thiazole derivatives within the active site of a protein. nih.govnih.gov These simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov For example, in studies of thiazole derivatives as potential tubulin polymerization inhibitors, docking results have shown that the thiazole ring can be deeply involved in interactions with amino acid residues in the colchicine (B1669291) binding site. nih.gov Similarly, for thiazole derivatives targeting VEGFR-2, docking has identified crucial hydrogen bonds and halogen bond interactions that contribute to the binding affinity. nih.gov These detailed interaction maps are invaluable for understanding the structure-activity relationships of a series of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-(Thiazol-5-yl)acetonitrile, these studies have been instrumental in identifying key structural features that govern their therapeutic potential.

For instance, molecular docking simulations have been employed to investigate the interactions of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, synthesized from precursors like 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile, with biological targets such as the α-amylase enzyme. plos.org These studies have revealed that specific substitutions on the thiazole ring system can significantly enhance the inhibitory activity of these compounds. Docking analyses have shown that certain derivatives can achieve favorable binding energies, indicating strong interactions with the active site of the target protein. plos.org

Furthermore, computational modeling has been used to rationalize the configurational stability of related atropisomeric scaffolds. While not directly studying this compound itself, research on similar structures has shown that the unique electronic and steric properties of the thiazole ring can influence the rotational energy barriers of adjacent chemical groups. This understanding is crucial for designing molecules with specific three-dimensional conformations, which is often a key determinant of biological activity.

Extended SAR studies on related heterocyclic compounds, such as plos.orgaudreyli.comnih.govoxadiazolo[3,4-b]pyrazine analogs, have also provided valuable insights. nih.gov These studies, which explore a wide range of substitutions, have led to the discovery of compounds with potent biological activity and low toxicity. nih.gov The principles learned from these investigations can be applied to the design of novel this compound analogs with improved therapeutic profiles.

In Silico ADMET Prediction and Pharmacokinetic Profiling

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In the early stages of drug discovery, predicting these properties through computational models is essential to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. audreyli.com

For various thiazole derivatives, in silico ADMET prediction has become a standard practice. plos.orgnih.govmdpi.com These computational tools evaluate a range of physicochemical and pharmacokinetic parameters to assess a compound's drug-likeness.

Absorption: Key factors influencing oral bioavailability, such as water solubility, permeability through Caco-2 cells (a model for the intestinal barrier), and human intestinal absorption, are routinely calculated. mdpi.com Studies on related 2-aminothiazol-4(5H)-one derivatives have shown that many of these compounds are predicted to have excellent intestinal absorption. mdpi.com Similarly, in silico predictions for benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives indicated that most compounds had absorption percentages greater than 70%. nih.gov

Distribution: The extent to which a drug distributes to various tissues and organs is a critical pharmacokinetic parameter. audreyli.com Computational models can predict properties like plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: The metabolic fate of a drug, primarily mediated by cytochrome P450 enzymes, significantly impacts its efficacy and potential for drug-drug interactions. audreyli.com In silico tools can predict which of these enzymes are likely to metabolize a given compound.

Excretion: The route and rate of a drug's elimination from the body are also predictable through computational models.

Toxicity: Early assessment of potential toxicity is crucial. In silico models can flag potential issues such as hepatotoxicity, cardiotoxicity, and mutagenicity.

A summary of in silico ADMET predictions for a representative set of thiazole derivatives is presented in the table below. These predictions are often based on well-established guidelines such as Lipinski's rule of five and Veber's rules, which assess a compound's potential for oral bioavailability based on its molecular properties. mdpi.comnih.gov

PropertyPredicted Value/ComplianceSignificance
Lipinski's Rule of Five Generally Compliant mdpi.comnih.govIndicates good potential for oral bioavailability.
Veber's Rule Generally Compliant nih.govSuggests good intestinal absorption and bioavailability.
Human Intestinal Absorption High (often >70-90%) mdpi.comnih.govPredicts efficient absorption from the gastrointestinal tract.
Caco-2 Permeability Often High mdpi.comSuggests good permeability across the intestinal cell layer.
Blood-Brain Barrier (BBB) Penetration VariableImportant for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition VariablePredicts potential for drug-drug interactions.

It is important to note that while in silico predictions are powerful tools for guiding drug discovery, they are theoretical models and require experimental validation. However, by integrating these computational approaches, researchers can prioritize the synthesis and testing of compounds with the highest probability of success, accelerating the development of new medicines based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of thiazole (B1198619) derivatives can be finely tuned by altering the substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

The nature of the substituent plays a critical role. For instance, research on 2,4-disubstituted thiazole derivatives has indicated that the presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), in the para position of a benzene (B151609) ring attached to the thiazole moiety is beneficial for antimicrobial activity. nih.gov In the context of anticancer agents, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were evaluated, revealing that the highest activity against cancer cell lines was achieved with a 4-chloro-2-methylphenyl amido substituent combined with a 2-chlorophenyl group at the C2 position of the thiazole ring. mdpi.com

The position of the substituent is equally important. The reactivity of the thiazole ring's carbon atoms generally follows the order C2 > C5 > C4 for nucleophilic attack and C5 > C2 > C4 for electrophilic attack, influencing how and where modifications can be made. ijper.org In one study of thiazole-acetamide derivatives, compounds with specific substitutions demonstrated good antibacterial activity against various strains, including P. aeruginosa and E. coli. nih.gov The high polarity of the nitrile group in compounds like 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile suggests a potential for hydrogen bonding, which can influence its interaction with biological targets.

Thiazole ScaffoldSubstituent(s)Position(s)Biological ActivityFindingSource
2-Phenyl-thiazole-NO₂ (electron-withdrawing)Para-position of benzene ringAntifungal (C. albicans)Presence of electron-withdrawing group is beneficial for activity. nih.gov
2-Phenyl-thiazole-OMe (electron-donating)Para-position of benzene ringAntifungal (C. albicans)Presence of electron-donating group is beneficial for activity. nih.gov
2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide4-chloro-2-methylphenyl amido and 2-chlorophenylAmido at C5; Phenyl at C2Anticancer (A-549, Bel7402, HCT-8)This specific combination showed the highest activity (48% inhibition). mdpi.com
2,5-disubstituted thiazoleVariesC2 and C5Antimicrobial (MRSA, VISA, VRSA)A lead compound showed potent activity with MIC values in the range of 0.7–2.8 μg/mL. nih.gov

Rational Design Principles for Thiazole-Based Bioactive Compounds

The development of novel thiazole-based therapeutic agents increasingly relies on rational design principles, which leverage an understanding of the target biology and chemical structures to create more effective and safer drugs. mdpi.comnih.gov This approach often involves computational methods like molecular docking to predict how a molecule will interact with a biological target, such as an enzyme or receptor. mdpi.comnih.gov

A key principle is the use of the thiazole ring as a central scaffold to which various pharmacophores (the parts of a molecule responsible for its biological activity) can be attached. acs.org This "hybrid pharmacophore" or "multi-target" approach aims to design molecules that can interact with multiple stages of a disease pathway, potentially increasing efficacy and reducing the likelihood of drug resistance. mdpi.comresearchgate.net For example, in the development of anti-HIV agents, researchers have designed molecules that incorporate pharmacophores targeting both the reverse transcriptase (RT) and RNase H activities of the HIV enzyme. mdpi.comnih.gov

Another principle involves modifying the thiazole scaffold to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The versatility of the thiazole ring allows for systematic chemical modifications to optimize these properties alongside its primary biological activity. globalresearchonline.net This multidisciplinary approach, which combines computational modeling with chemical synthesis and experimental validation, is crucial for identifying promising lead compounds for further therapeutic development. mdpi.comnih.gov

Influence of Heterocyclic Ring Fusions and Linkages on Activity

Fusing or linking the thiazole ring with other heterocyclic systems is a powerful strategy in medicinal chemistry to create hybrid molecules with enhanced or novel biological activities. This approach combines the pharmacological profiles of two or more different heterocyclic rings into a single molecule.

For instance, the creation of thiazolyl-pyrazole hybrids has yielded compounds with significant anticancer and antifungal activities. acs.org One such derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, showed notable inhibitory effects on A549 lung cancer cells. acs.org Similarly, linking thiazole with a triazole ring has produced potent antimicrobial agents. acs.org

In the field of anti-HIV research, the fusion of a benzothiazole (B30560) moiety to the core structure has been shown to be more favorable for activity compared to other substituents. mdpi.com The synthesis of polycyclic hybrids, such as forming a thienopyrimidinone ring system from a 2-(thiazol-yl)acetonitrile precursor, represents another avenue for developing novel bioactive molecules. mdpi.com These fused and linked systems create a unique and versatile foundation for exploring innovative therapeutic agents. acs.org The strategic combination of different heterocyclic rings can lead to compounds with improved potency and a broader spectrum of activity. nih.gov

Thiazole Hybrid SystemLinked/Fused HeterocycleTarget ActivityExample Compound/FindingSource
Thiazolyl-pyrazolinePyrazolineAnticancerCompound 11d showed an IC₅₀ of 62.5 μg/mL against A549 cancer cells. acs.org
Thiazolyl-pyrazolinePyrazolineAntifungalCompound 11q showed an IC₅₀ of 250 μg/mL against Candida zeylanoides. acs.org
Thiazole-linked triazoleTriazoleAntimicrobialResulting compounds were screened as potent antimicrobial agents. acs.org
Thiazole/ThiazolidinoneBenzothiazoleAnti-HIVPresence of a benzothiazole moiety (compound 11 ) was most favorable for anti-HIV activity, with an IC₅₀ comparable to Nevirapine. mdpi.comnih.gov
Thiazolyl-thienopyrimidinoneThienopyrimidinoneGeneral BioactivityNucleophilic addition of an amino group to the cyano group of a thiazolyl acetonitrile (B52724) derivative leads to a new polycyclic system. mdpi.com

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While established methods like the Hantzsch thiazole (B1198619) synthesis remain fundamental, the future of synthesizing 2-(Thiazol-5-yl)acetonitrile and its derivatives lies in the development of more efficient, versatile, and regioselective methodologies. bepls.comnih.gov A significant area of exploration is the use of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a novel domino formal (2 + 3) cycloaddition/self-oxidation reaction has been developed for synthesizing bisthiazole-5-yl disulfides from α-keto sulfines and N,N-disubstituted thioureas. acs.orgacs.org This approach is notable for its efficiency and the ability to isolate the final products without the need for column chromatography. acs.org Such strategies could be adapted for the synthesis of novel compounds where the this compound moiety is linked to other heterocyclic systems or functional groups.

Another promising avenue is the expansion of solid-phase synthesis techniques. nih.gov This methodology allows for the rapid generation of a library of derivatives by anchoring the thiazole core to a polymer support and subsequently modifying it, which can accelerate the discovery of new bioactive compounds. nih.gov Furthermore, late-stage functionalization of the thiazole ring, including the derivatization of related thiazole disulfides, presents a versatile method for creating novel sulfides and other derivatives with potential applications in drug discovery. acs.orgacs.org

Development of Multi-Targeted Therapeutic Agents

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, aimed at addressing complex diseases like cancer by simultaneously modulating several key biological pathways. The thiazole nucleus is an attractive scaffold for designing such multi-targeted agents. nih.govnih.gov Research has shown that thiazole-based derivatives can be designed as dual inhibitors of critical cancer-related enzymes like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These receptors are both involved in signaling networks that control tumor cell proliferation, differentiation, and angiogenesis. nih.gov

Future research will likely focus on integrating the this compound core into larger molecular frameworks that can interact with multiple biological targets. For example, by hybridizing the thiazole moiety with other pharmacologically active structures, such as coumarin (B35378) or benzofuran, it is possible to create novel compounds with a broader spectrum of activity, including antiproliferative, antioxidant, and antibacterial properties. nih.gov The development of such agents is a strategic approach to potentially enhance therapeutic efficacy and overcome drug resistance. nih.gov

Table 1: Inhibitory Activity of Multi-Targeted Thiazole Derivatives

Compound ID Target(s) IC₅₀ (µM) Reference
11f EGFR / VEGFR-2 2.90 ± 0.010 (VEGFR-2) nih.gov

| Sorafenib (Reference) | VEGFR-2 | 0.17 | nih.gov |

This table showcases an example of a multi-targeted thiazole derivative compared to a standard inhibitor.

Advanced Computational Modeling for Drug Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For scaffolds like this compound, these methods provide deep insights into structure-activity relationships (SAR), binding modes, and pharmacokinetic properties before a compound is ever synthesized. Techniques such as molecular docking are used to predict the binding affinity and interactions of thiazole derivatives with their protein targets, such as the allosteric site of enzymes. researchgate.netresearchgate.net

Advanced computational studies employ methods like Density Functional Theory (DFT) to analyze the electronic structure, reactivity, and vibrational spectra of these molecules. researchgate.net The evaluation of Fukui functions helps to describe the reactive sites of a molecule, while analyses of non-covalent interactions (NCI) and molecular electrostatic potential (MEP) can explain the forces governing molecular recognition and binding. researchgate.net Future research will leverage these sophisticated models to rationally design novel this compound derivatives with improved potency and selectivity, thereby reducing the time and cost associated with experimental screening. researchgate.net

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action is crucial for the development of any new therapeutic agent. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological changes induced by a compound within a cell or organism. nih.govmdpi.com These high-throughput methods provide a wealth of data that can help elucidate the biological pathways modulated by this compound derivatives. nih.gov

For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications following treatment with a compound. mdpi.comfrontiersin.org This integrated approach allows researchers to move beyond a single target and construct comprehensive models of a drug's effect on interconnected cellular networks. mdpi.com Applying these technologies to study this compound will be essential for identifying its molecular targets, understanding potential off-target effects, discovering biomarkers for efficacy, and unraveling mechanisms of toxicity at a molecular level. nih.govfrontiersin.org

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact. Future synthetic strategies for this compound and related compounds will increasingly focus on sustainability. bepls.com This includes the use of environmentally benign solvents like water, glycerol, and polyethylene (B3416737) glycol (PEG), which are non-toxic, biodegradable, and often recyclable. bepls.comresearchgate.net

Moreover, the development of catalyst-free and solvent-free reaction conditions represents a significant advance in green synthesis. bepls.comyoutube.com Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. bepls.com One-pot synthesis, where multiple reaction steps are carried out in the same vessel, improves efficiency and minimizes waste. researchgate.net Researchers are actively developing novel, eco-friendly methods, such as a domino reaction in an environmentally friendly solvent, to construct the thiazole core and its derivatives, ensuring that the production of these valuable compounds is as sustainable as possible. acs.orgacs.orgacs.org

Table 2: Green Chemistry Approaches for Thiazole Synthesis

Technique Green Solvent/Condition Advantage Reference
One-pot Synthesis Glycerol Catalyst-free, ambient temperature researchgate.net
Microwave Irradiation PEG-400 Rapid, efficient bepls.com
Domino Reaction Eco-friendly solvents Mild conditions, high efficiency acs.orgacs.org

| Solvent-Free Reaction | 60°C | No solvent waste | youtube.com |

Q & A

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Substitutions like -CF₃ (e.g., 4-(2,4-dichlorophenyl)-thiazol-2-yl-acetonitrile) enhance binding to kinase targets (e.g., CDK9) by increasing electrophilicity .
  • Bulky substituents : Aryl groups (e.g., phenyl, thiophene) improve π-π stacking but may reduce solubility. For example, 4-(thiophen-2-yl)thiazol-2-yl derivatives show enhanced anticancer activity .
  • Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

Q. Advanced

  • Control reaction conditions : Variability in solvent purity (e.g., DMSO vs. ethanol) or temperature can alter assay outcomes. Standardize protocols using guidelines like OECD 423 .
  • Validate analytical data : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm structural integrity .
  • Replicate studies : Independent synthesis and testing (e.g., using 351443-25-9 derivatives) mitigate batch-specific anomalies .

What computational strategies elucidate reaction mechanisms involving this compound?

Q. Advanced

  • DFT calculations : Model transition states for heterocyclization (e.g., thiazole ring formation) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • Docking studies : Predict binding to biological targets (e.g., SARS-CoV-2 Mpro) using Schrödinger Suite .

What heterocyclization pathways expand the utility of this compound?

Q. Advanced

  • Oxadiazole/thiadiazole formation : React with hydrazine or Lawesson’s reagent to generate fused heterocycles (e.g., 2-(thiazol-5-yl)-[1,3,4]oxadiazoles), which exhibit antimicrobial activity .
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity (e.g., 4-(thiophen-2-yl) substituents) .
  • Cyclocondensation : Use α-keto acids to form pyrrolo[2,1-b]thiazole derivatives, improving fluorescence properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.